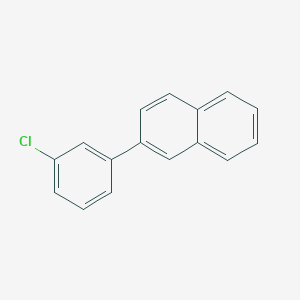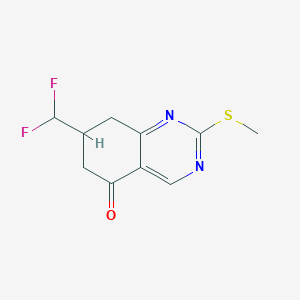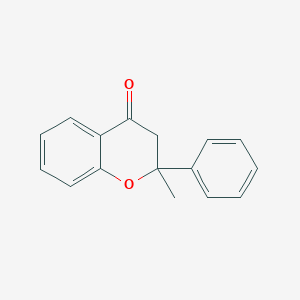
9H-Purine-6-methanol, 9-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9-Benzyl-9H-purin-6-yl)methanol: is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides, which are the building blocks of DNA and RNA. This compound features a purine ring system substituted with a benzyl group at the 9-position and a hydroxymethyl group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9-Benzyl-9H-purin-6-yl)methanol typically involves the following steps:
Starting Material: The synthesis often begins with commercially available purine derivatives.
Benzylation: The 9-position of the purine ring is benzylated using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Hydroxymethylation: The 6-position is then hydroxymethylated using formaldehyde and a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production methods for (9-Benzyl-9H-purin-6-yl)methanol are similar to laboratory synthesis but are scaled up. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (9-Benzyl-9H-purin-6-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Benzylpurine carboxylic acid or benzylpurine aldehyde.
Reduction: Benzylpurine derivatives with reduced functional groups.
Substitution: Various substituted benzylpurine compounds.
Scientific Research Applications
(9-Benzyl-9H-purin-6-yl)methanol: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways involving purines.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to purine metabolism.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (9-Benzyl-9H-purin-6-yl)methanol involves its interaction with various molecular targets in the body. It can act as an inhibitor or activator of enzymes involved in purine metabolism. The compound may also interact with nucleic acids, influencing DNA and RNA synthesis and function.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Guanosine: Another purine nucleoside with a hydroxyl group at the 6-position.
Theophylline: A methylxanthine derivative with a purine ring system.
Uniqueness
(9-Benzyl-9H-purin-6-yl)methanol: is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group at the 9-position and the hydroxymethyl group at the 6-position differentiates it from other purine derivatives and influences its reactivity and interactions with biological targets.
Properties
CAS No. |
629604-05-3 |
|---|---|
Molecular Formula |
C13H12N4O |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
(9-benzylpurin-6-yl)methanol |
InChI |
InChI=1S/C13H12N4O/c18-7-11-12-13(15-8-14-11)17(9-16-12)6-10-4-2-1-3-5-10/h1-5,8-9,18H,6-7H2 |
InChI Key |
WYRCSEAQLWLOKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(N=CN=C32)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 6-chlorobenzo[d]thiazole-2-carboxylate](/img/structure/B11869888.png)
![7-Fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11869896.png)
![2-ethyl-3-[(Z)-2-oxopropylideneamino]quinazolin-4-one](/img/structure/B11869912.png)







